molecular formula C18H12ClFN2O B11414992 1-(2-chloro-6-fluorobenzyl)-2-(furan-2-yl)-1H-benzimidazole

1-(2-chloro-6-fluorobenzyl)-2-(furan-2-yl)-1H-benzimidazole

Cat. No.: B11414992
M. Wt: 326.7 g/mol
InChI Key: HGWVDVPLFPNVNE-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique combination of a chlorofluorophenyl group, a furan ring, and a benzodiazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chlorofluorophenyl Group: This step involves the reaction of the benzodiazole intermediate with 2-chloro-6-fluorobenzyl chloride under basic conditions.

    Attachment of the Furan Ring: The final step includes the coupling of the chlorofluorophenyl-substituted benzodiazole with a furan derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-6-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the chlorofluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole
  • 1-[(2-Fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole
  • 1-[(2-Bromophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole

Comparison: 1-[(2-Chloro-6-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is unique due to the presence of both chlorine and fluorine atoms in the phenyl ring. This dual substitution can enhance its biological activity and alter its chemical reactivity compared to similar compounds with only one halogen substitution.

Properties

Molecular Formula

C18H12ClFN2O

Molecular Weight

326.7 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole

InChI

InChI=1S/C18H12ClFN2O/c19-13-5-3-6-14(20)12(13)11-22-16-8-2-1-7-15(16)21-18(22)17-9-4-10-23-17/h1-10H,11H2

InChI Key

HGWVDVPLFPNVNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)C4=CC=CO4

Origin of Product

United States

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